A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-Benzoyl-4-propylpiperazine
A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-Benzoyl-4-propylpiperazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused framework for conducting a preliminary toxicity screening of the novel compound 1-benzoyl-4-propylpiperazine. As a derivative of the piperazine class, which includes substances with known psychoactive and toxicological properties, a thorough initial safety assessment is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating toxicological evaluation. We will proceed from computational predictions to in vitro assays and culminate in a well-defined in vivo screening protocol.
Introduction and Rationale
1-Benzoyl-4-propylpiperazine is a synthetic compound belonging to the piperazine family. While its specific pharmacological and toxicological profile is not extensively documented in public literature, its structural similarity to other psychoactive piperazines, such as 1-benzylpiperazine (BZP), necessitates a cautious and systematic approach to toxicity assessment. BZP is known to exhibit stimulant properties and has been associated with adverse effects including confusion, agitation, vomiting, anxiety, palpitations, and in some cases, seizures.[1][2] Therefore, our preliminary screening strategy for 1-benzoyl-4-propylpiperazine will be informed by the known risks of analogous compounds.
The benzoylpiperidine and benzoylpiperazine fragments are recognized as privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds.[3] This underscores the importance of characterizing the safety profile of new derivatives.
This guide will detail a tiered approach to toxicity screening, beginning with in silico predictions to identify potential liabilities, followed by in vitro assays to assess cytotoxicity and genotoxicity, and concluding with a protocol for an in vivo acute oral toxicity study. This tiered approach is designed to provide a comprehensive preliminary safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
In Silico ADME/Tox Prediction
Before embarking on laboratory-based studies, a computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-benzoyl-4-propylpiperazine is a crucial first step.[4][5] This allows for the early identification of potential toxicological flags and informs the design of subsequent in vitro and in vivo experiments.
The metabolism of piperazine-based drugs is a key consideration. For instance, the metabolism of the related compound BZP is known to involve cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[6][7] It is therefore probable that 1-benzoyl-4-propylpiperazine undergoes similar hepatic metabolism. In silico models can predict the metabolites of a compound, which is critical as some metabolites may be more toxic than the parent compound.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Preparation:
-
Draw the 2D structure of 1-benzoyl-4-propylpiperazine using chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.
-
-
ADMET Prediction:
-
Utilize a variety of in silico ADMET prediction tools. A consensus approach using multiple platforms is recommended to increase the reliability of the predictions.
-
Recommended Platforms:
-
SwissADME: For prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]
-
pkCSM: To predict pharmacokinetic and toxicity properties using graph-based signatures.
-
ADMETlab 2.0: For a comprehensive prediction of ADMET properties.
-
XenoSite: To predict sites of metabolism.
-
-
-
Data Analysis:
-
Compile the predicted ADMET properties into a summary table.
-
Pay close attention to predictions related to:
-
Absorption: Oral bioavailability, intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Substrateship for CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2), predicted metabolites.
-
Excretion: Renal clearance.
-
Toxicity: Predictions for mutagenicity (Ames test), hERG inhibition, hepatotoxicity, and other potential toxicities.
-
-
Data Presentation: Predicted ADMET Properties of 1-Benzoyl-4-propylpiperazine
| Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | [Predicted] | Influences absorption and distribution. |
| LogP | [Predicted] | Lipophilicity, affects membrane permeability. |
| Water Solubility | [Predicted] | Crucial for formulation and absorption. |
| Pharmacokinetics | ||
| Oral Bioavailability | [Predicted] | Percentage of the drug that reaches systemic circulation. |
| BBB Permeability | [Predicted] | Likelihood of central nervous system effects. |
| CYP2D6 Substrate | [Predicted] | Potential for metabolism by this key drug-metabolizing enzyme. |
| CYP3A4 Substrate | [Predicted] | Potential for metabolism by another major drug-metabolizing enzyme. |
| Toxicity | ||
| Ames Mutagenicity | [Predicted] | Likelihood of being mutagenic. |
| hERG Inhibition | [Predicted] | Potential for cardiotoxicity. |
| Hepatotoxicity | [Predicted] | Potential to cause liver damage. |
Note: The values in this table are placeholders and should be populated with data from the in silico tools.
In Vitro Toxicity Screening
In vitro assays are fundamental to the preliminary toxicity screening cascade, providing data on cytotoxicity and genotoxicity without the use of live animals.
Cytotoxicity Assessment
Cytotoxicity assays measure the ability of a compound to cause cell death. A common and robust method is the MTT assay, which assesses cell viability by measuring the metabolic activity of cells. For novel psychoactive substances, it is pertinent to use a cell line that is representative of the likely target tissue, such as a neuronal cell line. The human neuroblastoma cell line SH-SY5Y is a well-established model for neurotoxicity studies.[8][9][10][11]
Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-benzoyl-4-propylpiperazine in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for 24 hours.
-
-
MTT Assay:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity of 1-Benzoyl-4-propylpiperazine in SH-SY5Y Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± [value] |
| 0.1 | [value] ± [value] |
| 1 | [value] ± [value] |
| 10 | [value] ± [value] |
| 100 | [value] ± [value] |
| 1000 | [value] ± [value] |
| IC50 (µM) | [Calculated Value] |
Note: The values in this table are placeholders and should be populated with experimental data.
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, potentially leading to cancer or heritable defects. A standard battery of in vitro genotoxicity tests is recommended.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) is crucial to detect the mutagenicity of metabolites.
Experimental Protocol: Ames Test
-
Bacterial Strains:
-
Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
-
Metabolic Activation:
-
Prepare an S9 mix from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
-
Plate Incorporation Assay:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activated condition).
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
-
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events.[14][15][16][17][18] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes or a Suitable Cell Line (e.g., CHO, TK6)
-
Cell Culture and Treatment:
-
Culture the cells in appropriate medium.
-
Treat the cells with various concentrations of 1-benzoyl-4-propylpiperazine, both with and without S9 metabolic activation. Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
-
Cytokinesis Block:
-
Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Treat the cells with a hypotonic solution and fix them.
-
Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Data Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Mandatory Visualization: Preliminary Toxicity Screening Workflow
Caption: A tiered workflow for the preliminary toxicity screening of a novel compound.
In Vivo Acute Systemic Toxicity
An in vivo study is necessary to understand the potential for acute toxicity in a whole organism. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a reduced number of animals to classify a substance into a toxicity category.[19][20][21][22]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animals:
-
Use healthy, young adult female rats of a standard laboratory strain. The use of a single sex is sufficient for this initial screening.
-
-
Housing and Husbandry:
-
House the animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.
-
-
Dose Administration:
-
The starting dose is selected based on the in silico predictions and in vitro cytotoxicity data.
-
Administer 1-benzoyl-4-propylpiperazine by oral gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
The test is performed in a stepwise manner using 3 animals per step. The outcome of each step determines the dose for the next step.
-
The dosing proceeds according to the OECD 423 flowchart, with dose levels of 5, 50, 300, and 2000 mg/kg.
-
-
Observations:
-
Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Pathology:
-
At the end of the observation period, humanely euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
-
Data Analysis:
-
The results are used to classify the substance into one of the Globally Harmonised System (GHS) categories for acute oral toxicity.
-
Mandatory Visualization: Potential Metabolic Pathway of 1-Benzoyl-4-propylpiperazine
Caption: A putative metabolic pathway for 1-benzoyl-4-propylpiperazine.
Conclusion and Next Steps
This technical guide outlines a comprehensive and scientifically rigorous approach to the preliminary toxicity screening of 1-benzoyl-4-propylpiperazine. By integrating in silico, in vitro, and in vivo methodologies, this framework provides a robust initial assessment of the compound's safety profile. The results of these studies will be critical for making informed decisions about the future development of this molecule. A finding of significant toxicity in any of these assays would warrant a thorough review of the risk-benefit profile of the compound and may necessitate further mechanistic toxicity studies before proceeding to more advanced preclinical development.
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